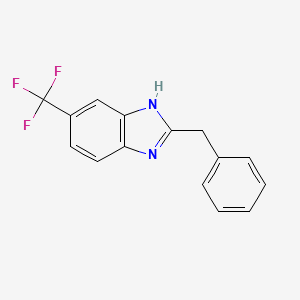
4-(Chlorocarbonyl)phenyl propyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chlorocarbonyl)phenyl propyl carbonate is an organic compound characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a propyl carbonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl propyl carbonate typically involves the reaction of 4-(Chlorocarbonyl)phenol with propyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-(Chlorocarbonyl)phenol+Propyl chloroformate→4-(Chlorocarbonyl)phenyl propyl carbonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
化学反応の分析
Types of Reactions
4-(Chlorocarbonyl)phenyl propyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form 4-(Chlorocarbonyl)phenol and propyl alcohol.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) at room temperature.
Hydrolysis: Water or aqueous acid/base solutions at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Substituted phenyl propyl carbonates.
Hydrolysis: 4-(Chlorocarbonyl)phenol and propyl alcohol.
Reduction: 4-(Hydroxymethyl)phenyl propyl carbonate.
科学的研究の応用
4-(Chlorocarbonyl)phenyl propyl carbonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of polymers and coatings with specific properties.
Pharmaceuticals: It can be used in the development of prodrugs, where the carbonate group is cleaved to release the active drug.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions involving carbonate esters.
作用機序
The mechanism of action of 4-(Chlorocarbonyl)phenyl propyl carbonate involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of substituted phenyl propyl carbonates. The carbonate moiety can also undergo hydrolysis or reduction, depending on the reaction conditions.
類似化合物との比較
Similar Compounds
- 4-(Chlorocarbonyl)phenyl methyl carbonate
- 4-(Chlorocarbonyl)phenyl ethyl carbonate
- 4-(Chlorocarbonyl)phenyl butyl carbonate
Uniqueness
4-(Chlorocarbonyl)phenyl propyl carbonate is unique due to its specific combination of a chlorocarbonyl group and a propyl carbonate moiety. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, the propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis and material science.
特性
CAS番号 |
57373-82-7 |
|---|---|
分子式 |
C11H11ClO4 |
分子量 |
242.65 g/mol |
IUPAC名 |
(4-carbonochloridoylphenyl) propyl carbonate |
InChI |
InChI=1S/C11H11ClO4/c1-2-7-15-11(14)16-9-5-3-8(4-6-9)10(12)13/h3-6H,2,7H2,1H3 |
InChIキー |
STJPHDBYBWIJAQ-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)OC1=CC=C(C=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


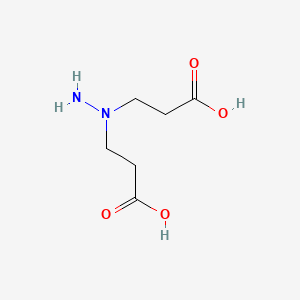
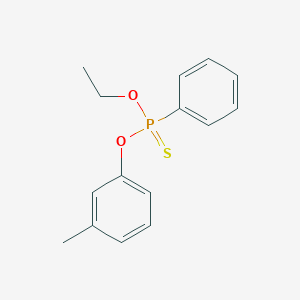
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
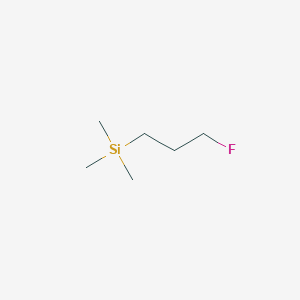
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
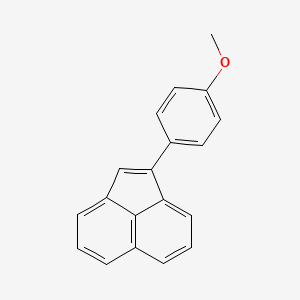
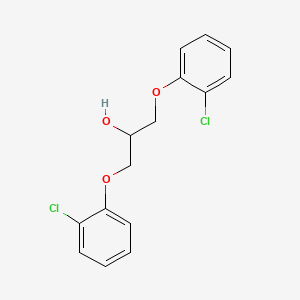
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
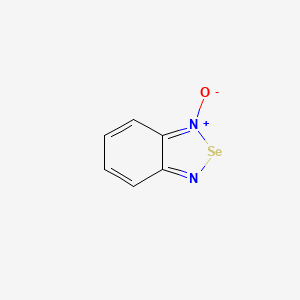
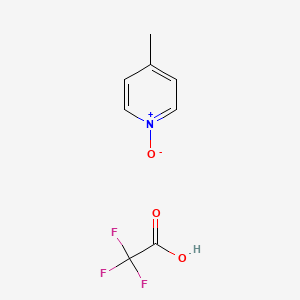
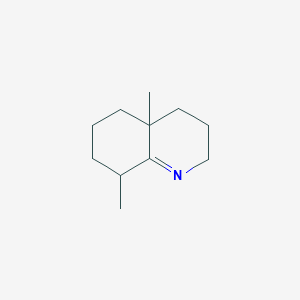
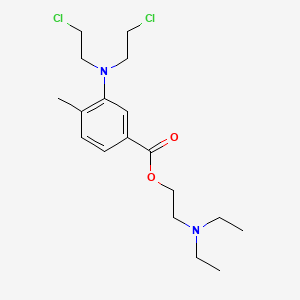
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
